

# Talviraline: A Technical Overview of a Discontinued HIV-1 Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Talviraline |           |
| Cat. No.:            | B1681227    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **Talviraline** (also known as HBY 097), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to the discontinuation of its clinical development, publicly available data is limited. This document summarizes the existing information and provides generalized experimental protocols for assessing the physicochemical properties of similar antiviral compounds.

# **Core Physicochemical Data**

**Talviraline** is an organic compound with the chemical formula C15H20N2O3S2 and a molecular weight of 340.46 g/mol .[1][2] It was developed as a potent inhibitor of HIV-1 replication by binding to a specific site on the HIV-1 reverse transcriptase enzyme.[1]

### **Solubility Data**

Quantitative solubility data for **Talviraline** in a range of solvents is not extensively available in the public domain. The most consistent data point found is its solubility in Dimethyl Sulfoxide (DMSO).



| Solvent                   | Solubility | Concentration (mM) | Method                    | Source |
|---------------------------|------------|--------------------|---------------------------|--------|
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL   | 146.86 mM          | Sonication<br>Recommended | [3]    |

# **Stability Data**

Detailed stability studies, including degradation kinetics under various pH and temperature conditions, have not been publicly released. However, general storage recommendations from commercial suppliers provide some insight into its stability.

| Form               | Storage<br>Temperature | Duration          | Source |
|--------------------|------------------------|-------------------|--------|
| Powder             | -20°C                  | 3 years           | [1][3] |
| Powder             | 4°C                    | 2 years           | [1]    |
| In Solvent (-80°C) | -80°C                  | 6 months - 1 year | [1][3] |
| In Solvent (-20°C) | -20°C                  | 1 month           | [1]    |

# **Experimental Protocols**

While specific experimental protocols used for **Talviraline** are not available, the following are generalized methodologies for determining the solubility and stability of antiviral compounds, based on standard pharmaceutical practices.

# Protocol for Aqueous and Organic Solvent Solubility Determination

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a compound.





Click to download full resolution via product page

Caption: Standard workflow for determining compound solubility.

#### Methodology:

- Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., Talviraline) to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, acetonitrile).
- Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.
- Phase Separation: After equilibration, separate the undissolved solid from the solution. This
  can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by
  filtration through a chemically inert filter (e.g., 0.22 µm PTFE).



- Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

# **Protocol for Stability Study under Different Conditions**

This protocol describes a typical approach to assess the chemical stability of a compound under various stress conditions.



Click to download full resolution via product page

Caption: General workflow for a compound stability study.



#### Methodology:

- Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent system.
- Stress Conditions:
  - pH Stability: Adjust the pH of the solution to various levels (e.g., pH 2, 7, 10) using appropriate buffers and store at controlled temperatures.
  - Thermal Stability: Store solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
  - Photostability: Expose solutions to controlled light conditions (e.g., ICH-compliant photostability chamber).
- Time Points: Withdraw aliquots from each condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
- Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS method to
  quantify the remaining parent compound and identify any major degradation products. The
  method should be capable of separating the parent drug from its degradation products.

# **Mechanism of Action**

**Talviraline** functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site of the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Talviraline | C15H20N2O3S2 | CID 3000493 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Talviraline | HIV Protease | DNA/RNA Synthesis | TargetMol [targetmol.com]







 To cite this document: BenchChem. [Talviraline: A Technical Overview of a Discontinued HIV-1 Reverse Transcriptase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681227#talviraline-solubility-and-stability-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com